molecular formula C16H22N2O4S B4414300 N-allyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide

N-allyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide

Cat. No. B4414300
M. Wt: 338.4 g/mol
InChI Key: JZRKZLKWUXZVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide, also known as APS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

N-allyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. This compound has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.

Mechanism of Action

The mechanism of action of N-allyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has also been found to exhibit antioxidant, antitumor, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-allyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in its pure form through column chromatography. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-allyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide. One potential direction is the further investigation of its anti-inflammatory and analgesic properties for the development of new drugs for the treatment of inflammatory diseases. Another potential direction is the study of its neuroprotective effects for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the study of this compound's antitumor effects could lead to the development of new cancer therapies.

properties

IUPAC Name

2-(4-piperidin-1-ylsulfonylphenoxy)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-2-10-17-16(19)13-22-14-6-8-15(9-7-14)23(20,21)18-11-4-3-5-12-18/h2,6-9H,1,3-5,10-13H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRKZLKWUXZVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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